Cas no 453548-87-3 (5-chloro-6-methylpyrazin-2-amine)

5-Chloro-6-methylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with chloro and methyl groups at the 5- and 6-positions, respectively, and an amine at the 2-position. This structure imparts reactivity suitable for pharmaceutical and agrochemical applications, serving as a versatile intermediate in synthesis. The chloro and methyl substituents enhance its electrophilic character, facilitating nucleophilic substitution reactions, while the amine group allows for further functionalization. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex molecules. The compound is typically handled under controlled conditions due to its potential sensitivity.
5-chloro-6-methylpyrazin-2-amine structure
453548-87-3 structure
商品名:5-chloro-6-methylpyrazin-2-amine
CAS番号:453548-87-3
MF:C5H6ClN3
メガワット:143.5742
MDL:MFCD09881412
CID:327851
PubChem ID:22595784

5-chloro-6-methylpyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-chloro-6-methylpyrazine
    • 2-Pyrazinamine,5-chloro-6-methyl-
    • 5-chloro-6-methylpyrazin-2-amine
    • 2-Pyrazinamine,5-chloro-6-methyl
    • QC-6846
    • OBKKXYGANVOGJS-UHFFFAOYSA-N
    • 3-Amino-6-chloro-5-methylpyrazine
    • BCP23296
    • FCH875513
    • 6250AB
    • RP20877
    • AX8208158
    • MFCD09881412
    • AKOS006312381
    • FT-0711985
    • P10838
    • Q-103279
    • SY244807
    • SCHEMBL6220184
    • 453548-87-3
    • CS-0050516
    • 5-Chloro-6-methyl-2-pyrazinamine
    • 5-Chloro-6-methylpyrazin-2-ylamine
    • PB42844
    • AS-50668
    • DTXSID40626728
    • DB-002233
    • MDL: MFCD09881412
    • インチ: 1S/C5H6ClN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9)
    • InChIKey: OBKKXYGANVOGJS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C([H])([H])[H])=NC(=C([H])N=1)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 143.02500
  • どういたいしつりょう: 143.0250249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 98.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.349±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 274.9±35.0 ºC (760 Torr),
  • フラッシュポイント: 120.1±25.9 ºC,
  • ようかいど: 微溶性(26 g/l)(25ºC)、
  • PSA: 51.80000
  • LogP: 1.60180
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

5-chloro-6-methylpyrazin-2-amine セキュリティ情報

5-chloro-6-methylpyrazin-2-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-chloro-6-methylpyrazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB458158-250 mg
2-Amino-5-chloro-6-methylpyrazine
453548-87-3
250MG
€257.20 2023-07-18
eNovation Chemicals LLC
D632869-5g
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453548-87-3 97%
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$2100 2024-05-24
eNovation Chemicals LLC
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453548-87-3 97%
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$5880 2024-05-24
eNovation Chemicals LLC
D382458-25g
5-chloro-6-methylpyrazin-2-amine
453548-87-3 97%
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$3800 2023-09-01
eNovation Chemicals LLC
D585887-10G
5-chloro-6-methylpyrazin-2-amine
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$2270 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90593-100MG
5-chloro-6-methylpyrazin-2-amine
453548-87-3 97%
100MG
¥ 448.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90593-5G
5-chloro-6-methylpyrazin-2-amine
453548-87-3 97%
5g
¥ 7,312.00 2023-04-13
Fluorochem
227895-5g
2-Amino-5-chloro-6-methylpyrazine
453548-87-3 95%
5g
£1351.00 2022-02-28
Chemenu
CM168174-250mg
2-Amino-5-chloro-6-methylpyrazine
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250mg
$347 2021-08-05
TRC
C991328-50mg
5-Chloro-6-methylpyrazin-2-amine
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50mg
$ 250.00 2022-06-06

5-chloro-6-methylpyrazin-2-amine 関連文献

5-chloro-6-methylpyrazin-2-amineに関する追加情報

Introduction to 5-chloro-6-methylpyrazin-2-amine (CAS No. 453548-87-3)

5-chloro-6-methylpyrazin-2-amine is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 453548-87-3, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising a pyrazine core substituted with a chlorine atom at the 5-position and a methyl group at the 6-position, make it a valuable scaffold for further functionalization. The amine group at the 2-position provides a reactive site for chemical modifications, enabling the development of novel compounds with potential therapeutic applications.

The chemical structure of 5-chloro-6-methylpyrazin-2-amine (CAS No. 453548-87-3) can be described as follows: it consists of a six-membered aromatic ring containing two nitrogen atoms, with chloro and methyl substituents at specific positions. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups allows for diverse chemical transformations, making it an attractive building block for drug discovery efforts.

In recent years, 5-chloro-6-methylpyrazin-2-amine (CAS No. 453548-87-3) has been extensively studied for its role in synthesizing pharmacologically relevant compounds. Researchers have leveraged its structural framework to develop molecules with antimicrobial, anti-inflammatory, and anticancer properties. The pyrazine core is particularly well-suited for these applications due to its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules. Furthermore, the chlorine substituent enhances lipophilicity, facilitating cellular uptake and improving bioavailability.

One of the most compelling aspects of 5-chloro-6-methylpyrazin-2-amine (CAS No. 453548-87-3) is its utility in generating derivatives with enhanced biological activity. For instance, researchers have explored its use in creating kinase inhibitors, which are critical in targeted cancer therapies. By modifying the amine group or introducing additional functional groups, scientists can fine-tune the binding affinity and selectivity of these derivatives towards specific kinases involved in tumor growth and progression. Preliminary studies have shown promising results in vitro, suggesting that compounds derived from 5-chloro-6-methylpyrazin-2-amine may offer therapeutic benefits in oncology.

The synthesis of 5-chloro-6-methylpyrazin-2-amine (CAS No. 453548-87-3) involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of a pyrazine precursor, followed by chlorination and methylation at specific positions. Advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis have been employed to improve yield and purity. These methodologies ensure that the final product meets the stringent requirements for pharmaceutical applications, where impurities can significantly impact efficacy and safety.

Recent advancements in computational chemistry have further enhanced the understanding of 5-chloro-6-methylpyrazin-2-amine (CAS No. 453548-87-3) and its derivatives. Molecular modeling studies have provided insights into how structural modifications influence biological activity, allowing researchers to design more effective molecules with fewer experimental trials. These computational approaches are particularly valuable in drug discovery pipelines, where rapid screening of large libraries of compounds is essential for identifying promising candidates.

The pharmaceutical industry has shown particular interest in 5-chloro-6-methylpyrazin-2-am ine (CAS No. 453548 -87 -3) due to its potential as a lead compound for new therapies. Companies are investing in research to explore its applications beyond traditional areas such as antibiotics and antivirals. Emerging fields like immunotherapy and neurodegenerative disease treatment are also being investigated as potential avenues for development using derivatives of this compound. The versatility of 5-chloro -6 -methylpyrazin -2 -amine makes it a cornerstone in modern medicinal chemistry.

In conclusion, 5-chloro -6 -methylpy razin -2 -amine (CAS No .45354 8 -87 -3 ) is a multifaceted compound with significant implications for pharmaceutical research . Its unique structural features enable diverse chemical modifications , making it an invaluable intermediate for synthesizing biologically active molecules . Ongoing studies continue to uncover new applications for this compound , reinforcing its importance in drug discovery efforts . As research progresses , it is likely that 5-chloro -6 -methylpy razin -2 -amine will play an even greater role in developing innovative therapies to address unmet medical needs.

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